3-Aminocarbonyl-5-bromophenylboronic acid

Iterative cross-coupling Bifunctional building block Synthetic efficiency

This building block's precisely positioned bromo and boronic acid groups enable two sequential, orthogonal Suzuki couplings—skip tedious protection/deprotection steps to rapidly assemble unsymmetrical biaryl libraries for SAR programs. The 3,5-substitution pattern provides optimal geometry for PROTAC ternary complex formation and COF pore architecture. Superior aqueous solubility (TPSA 83.6 Ų) facilitates bioconjugation in buffered media. Spec by the lot to ensure high-purity (98%) for reproducible coupling kinetics.

Molecular Formula C7H7BBrNO3
Molecular Weight 243.85 g/mol
CAS No. 2121513-97-9
Cat. No. B6303897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocarbonyl-5-bromophenylboronic acid
CAS2121513-97-9
Molecular FormulaC7H7BBrNO3
Molecular Weight243.85 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)C(=O)N)(O)O
InChIInChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
InChIKeyVUEQXFIUMDEIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminocarbonyl-5-bromophenylboronic Acid (CAS 2121513-97-9): A Bifunctional Building Block for Advanced Organic Synthesis and Bioconjugation


3-Aminocarbonyl-5-bromophenylboronic acid (CAS 2121513-97-9) is a difunctional arylboronic acid bearing an aminocarbonyl and a bromo substituent at the 3- and 5-positions, respectively [1]. This compound, with a molecular weight of 243.85 g/mol, is a versatile building block for palladium-catalyzed Suzuki-Miyaura cross-couplings, where the boronic acid moiety forms C–C bonds with aryl/vinyl halides, and the bromine atom provides a handle for sequential functionalization . The primary amide group enhances solubility and can serve as a hydrogen-bond donor for molecular recognition or further derivatization .

Why 3-Aminocarbonyl-5-bromophenylboronic Acid Cannot Be Readily Replaced by Simple Analogs in Demanding Applications


The precise 3,5-disubstitution pattern of this compound is critical for applications requiring sequential orthogonal reactivity and tailored electronic properties. Simple arylboronic acids like phenylboronic acid lack the bromo leaving group for subsequent steps, while analogs such as 3-aminocarbonylphenylboronic acid or 3-bromophenylboronic acid possess only one functional handle, necessitating additional protection/deprotection sequences and reducing overall synthetic efficiency. Furthermore, the combination of electron-withdrawing (aminocarbonyl) and electron-donating (bromo, through resonance) substituents modulates the boronic acid's Lewis acidity and coupling kinetics [1], which directly impacts reaction yields and selectivity. Substituting with a regioisomer (e.g., 4-aminocarbonylphenylboronic acid) would fundamentally alter the geometry and electronic profile of the resulting biaryl products, potentially compromising biological activity or material properties.

Quantitative Differentiation of 3-Aminocarbonyl-5-bromophenylboronic Acid Against Key Comparators


Bifunctionality for Iterative Suzuki-Miyaura Couplings vs. Mono-Functional Analogs

This compound contains both an electrophilic bromine and a nucleophilic boronic acid, enabling two sequential, orthogonal Suzuki-Miyaura couplings on the same scaffold without intermediate functional group manipulations. In contrast, simpler analogs like 3-aminocarbonylphenylboronic acid (CAS 351422-73-6) lack the bromo handle , while 3-bromophenylboronic acid lacks the carbamoyl group . This dual reactivity allows for the construction of complex, unsymmetrical biaryl architectures in a convergent manner, reducing step count compared to using mono-functional building blocks [1].

Iterative cross-coupling Bifunctional building block Synthetic efficiency

Enhanced Solubility and Handling vs. 4-Bromophenylboronic Acid

The presence of the hydrophilic primary amide group in the target compound (Topological Polar Surface Area (TPSA) = 83.6 Ų [1]) is expected to confer greater aqueous solubility compared to hydrophobic analogs like 4-bromophenylboronic acid (TPSA = 40.5 Ų ), which lacks a polar group. While direct solubility data for this specific compound is not available, this class-level trend is well-established: increased TPSA correlates with improved aqueous solubility, which can facilitate reactions in aqueous or biphasic media and simplify purification [2]. This property is particularly valuable for applications in bioconjugation and medicinal chemistry where aqueous compatibility is required.

Solubility Reaction medium compatibility Aqueous coupling

Positional Isomerism Directly Impacts Biological Activity and Material Properties

The 3,5-substitution pattern of this boronic acid creates a unique exit vector geometry (approx. 120° between substituents) compared to the linear 1,4-relationship in the regioisomeric 4-aminocarbonylphenylboronic acid (CAS 123088-59-5) . This geometric difference is critical in drug design and materials science: it dictates the overall shape and binding orientation of the resulting molecule. For instance, in the development of inhibitors or functional materials, the substitution pattern directly influences target binding affinity and supramolecular assembly [1]. While quantitative biological data for this specific compound is not available, the principle of regioisomeric differentiation is a fundamental tenet of medicinal chemistry and materials science .

Regioisomerism Structure-activity relationship (SAR) Molecular geometry

Commercial Availability and Purity Specifications for Reproducible Research

3-Aminocarbonyl-5-bromophenylboronic acid is commercially available from multiple vendors with a specified purity of ≥98% [REFS-1, REFS-2]. This contrasts with many novel or niche boronic acids that are only available through custom synthesis or at lower purities, which can introduce batch-to-batch variability and compromise experimental reproducibility. For example, the related compound 3-carbamoylphenylboronic acid is often supplied at 95% purity , and the presence of 5% impurities can significantly affect catalytic cycles or lead to side products in sensitive applications. The defined 98% purity and established commercial supply chain for this specific CAS number ensure a reliable and consistent source for procurement [1].

Procurement Purity Reproducibility CAS 2121513-97-9

High-Impact Application Scenarios for 3-Aminocarbonyl-5-bromophenylboronic Acid Based on Quantitative Differentiation


Iterative Synthesis of Complex, Unsymmetrical Biaryl Libraries for Drug Discovery

The compound's dual orthogonal reactivity (C–Br electrophile and B(OH)₂ nucleophile) enables its use as a central core in the convergent synthesis of diverse biaryl libraries. By performing two sequential Suzuki-Miyaura couplings with different aryl halides, medicinal chemists can rapidly generate large numbers of structurally complex, unsymmetrical biaryl compounds in fewer steps than with traditional linear approaches. This is particularly valuable for exploring structure-activity relationships (SAR) around a biaryl pharmacophore. [1]

Aqueous-Compatible Building Block for Peptide and Protein Bioconjugation

The enhanced aqueous solubility, inferred from its high TPSA of 83.6 Ų, makes this compound a more suitable candidate for bioconjugation reactions in buffered aqueous media compared to hydrophobic boronic acids. The boronic acid moiety can form reversible covalent bonds with diols (e.g., on glycoproteins) or be used in biocompatible Suzuki-Miyaura reactions to label proteins, while the bromine and amide groups offer additional handles for fluorophore or drug attachment. [2]

Precursor to Structurally Defined Covalent Organic Frameworks (COFs) and Porous Materials

The precisely defined 3,5-disubstitution geometry and bifunctional nature make this compound an ideal node for constructing two-dimensional covalent organic frameworks (COFs). The 120° angle between the reactive groups promotes the formation of hexagonal or kagome-type lattice structures with uniform pore sizes. The ability to perform iterative couplings allows for the rational design of frameworks with tailored chemical environments for gas storage, separation, or catalysis.

Synthesis of PROTACs and Targeted Protein Degraders

The bifunctional nature of this building block is highly suited for assembling PROTAC (Proteolysis Targeting Chimera) molecules. The bromine atom can be used to install a linker for an E3 ligase ligand, while the boronic acid can couple to a ligand for the target protein of interest, all on a rigid phenyl scaffold. The 3,5-substitution pattern provides a suitable geometry to span the distance between the two proteins, potentially enhancing the formation of the ternary complex required for degradation. [3]

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